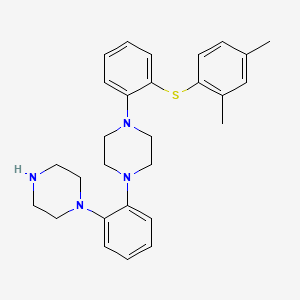
Vortioxetine Impurity 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vortioxetine Impurity 14 is a process-related impurity associated with the synthesis of Vortioxetine, an antidepressant drug used to treat major depressive disorder. Vortioxetine is known for its multimodal mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake. Impurities like this compound are crucial to study as they can impact the efficacy and safety of the pharmaceutical product.
Méthodes De Préparation
The preparation of Vortioxetine Impurity 14 involves specific synthetic routes and reaction conditions. One method includes the reaction of thiositagliptin with halogen acetyl halide to generate the target product in one step. The process involves mild reaction conditions and high product yield . Another method involves reacting Vortioxetine or its salt with o-bromoiodobenzene under the action of a palladium catalyst and alkali to obtain the impurity . These methods highlight the importance of controlled reaction conditions to achieve high purity and yield.
Analyse Des Réactions Chimiques
Vortioxetine Impurity 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Vortioxetine Impurity 14 has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of Vortioxetine, helping to improve the synthesis and formulation of the drug.
Biology: It aids in understanding the biological interactions and potential side effects of Vortioxetine.
Medicine: It is crucial for ensuring the safety and efficacy of Vortioxetine by identifying and quantifying impurities.
Mécanisme D'action
The mechanism of action of Vortioxetine Impurity 14 is not fully understood. it is believed to interact with similar molecular targets as Vortioxetine. Vortioxetine acts as a serotonin reuptake inhibitor and modulates various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT3, 5-HT1D, and 5-HT7 . These interactions are crucial for its antidepressant effects.
Comparaison Avec Des Composés Similaires
Vortioxetine Impurity 14 can be compared with other impurities and isomers of Vortioxetine:
Isomer-1: Another impurity with a similar structure but different positional isomerism.
Isomer-2: Differentiated by its unique structural arrangement.
Isomer-3: Another structurally similar impurity with distinct properties. The uniqueness of this compound lies in its specific synthetic route and the conditions required for its formation, which differ from those of other impurities.
Propriétés
Formule moléculaire |
C28H34N4S |
|---|---|
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]-4-(2-piperazin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C28H34N4S/c1-22-11-12-27(23(2)21-22)33-28-10-6-5-9-26(28)32-19-17-31(18-20-32)25-8-4-3-7-24(25)30-15-13-29-14-16-30/h3-12,21,29H,13-20H2,1-2H3 |
Clé InChI |
FTYXWHNWGGQBIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C4=CC=CC=C4N5CCNCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





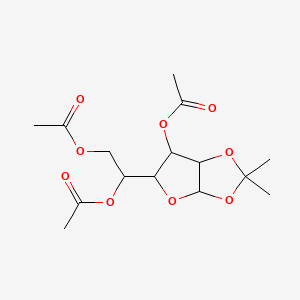
![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)



![3-propyl-2-[(1E,3E)-5-[(2Z)-3-propyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide](/img/structure/B12104013.png)
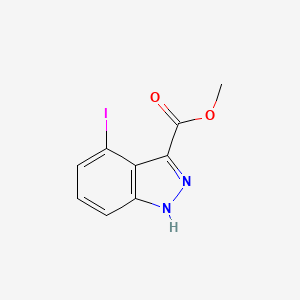
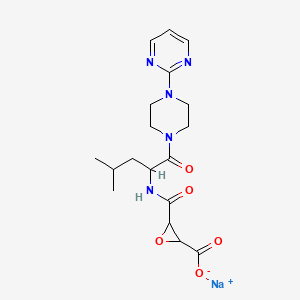
amine](/img/structure/B12104030.png)
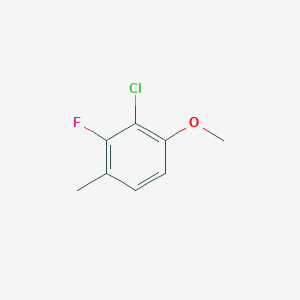
![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
